molecular formula C17H14BF4NO3 B605153 Acoziborole CAS No. 1266084-51-8

Acoziborole

Cat. No. B605153
CAS RN: 1266084-51-8
M. Wt: 367.1066
InChI Key: PTYGDEXEGLDNAZ-UHFFFAOYSA-N
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Description

Acoziborole (SCYX-7158) is an antiprotozoal drug invented by Anacor Pharmaceuticals in 2009 . It is currently under development by the Drugs for Neglected Diseases Initiative for the treatment of African trypanosomiasis (sleeping sickness) . It is a structurally novel drug described as a benzoxaborole derivative .


Synthesis Analysis

Acoziborole was selected as a pre-clinical candidate to treat sleeping sickness caused by T.b. gambiense in late 2009 . DNDi’s own lead optimization project led to the selection, starting with an initial hit identified in the Anacor chemical library .


Molecular Structure Analysis

Acoziborole is a novel boron-containing candidate developed as an oral drug for the treatment of human African trypanosomiasis (HAT) .


Chemical Reactions Analysis

Acoziborole is a structurally novel drug described as a benzoxaborole derivative .

Scientific Research Applications

Treatment for Human African Trypanosomiasis (HAT)

Acoziborole is a novel boron-containing candidate developed as an oral drug for the treatment of human African trypanosomiasis (HAT), also known as sleeping sickness . It has been assessed in 128 healthy adult males of sub-Saharan African origin living in France . The study showed that Acoziborole could be safely assessed in patients as a potential single-dose oral cure for both stages of gambiense HAT .

Single-Dose Oral Treatment

Acoziborole is being developed as a new, single-dose, oral treatment for T.b. gambiense sleeping sickness . The development of an additional oral drug, especially one that could be given as a one-day, single-dose treatment, could simplify administration and strengthen efforts towards sustained elimination of the disease .

Treatment for Late-Stage HAT

In collaboration with Anacor Pharmaceuticals and Scynexis, the Drugs for Neglected Diseases initiative has discovered Acoziborole as another oral drug for the treatment of late-stage HAT . In preclinical trials, Acoziborole has been shown to be an effective antimicrobial against Trypanosoma brucei gambiense .

Treatment for Early-Stage HAT

A Phase II/III study in hospitals in DRC and Guinea assessed the safety and efficacy of Acoziborole as a potential single dose disease-stage-independent oral treatment . The 18-month treatment success rate was 100% in 41 patients with early stage g-HAT .

Treatment for Children with HAT

ACOZI-KIDS aims to develop and register Acoziborole as a single-dose, oral treatment for children with Stage 1 and Stage 2 sleeping sickness caused by T.b.gambiense .

Contribution to Global Elimination Goals

If Acoziborole, a single-dose treatment, is shown to be safe and effective, it would provide national programs an even better tool to help achieve global elimination goals .

Mechanism of Action

Target of Action

Acoziborole, also known as SCYX-7158, operates through a novel mechanism of action, targeting a crucial enzyme in the Trypanosoma brucei gambiense parasite . This parasite is the causative agent of African trypanosomiasis, also known as sleeping sickness . The primary target of Acoziborole is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins within the parasite .

Mode of Action

Acoziborole inhibits the activity of the proteasome . By doing so, it disrupts the normal functioning of the parasite, leading to an accumulation of damaged or unnecessary proteins. This accumulation can cause cellular stress and ultimately lead to the death of the parasite .

Biochemical Pathways

It is known that the drug interferes with the proteasome pathway, which plays a crucial role in protein homeostasis within the cell . By inhibiting the proteasome, Acoziborole disrupts this balance, leading to detrimental effects on the parasite.

Pharmacokinetics

In terms of pharmacokinetics, Acoziborole appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours . After this, a slow decrease is quantifiable until 14 weeks after dosing . The therapeutic single dose for administration under fasted conditions was fixed to 960 mg .

Result of Action

The result of Acoziborole’s action is the effective treatment of African trypanosomiasis. In a Phase II/III study, treatment success rates of up to 95% were reported . This makes Acoziborole a potentially transformative investigational treatment for sleeping sickness .

Safety and Hazards

Acoziborole was well tolerated at all doses tested; no dose-related adverse events were observed . The study shows that acoziborole has a favorable safety profile, with no significant drug-related safety signals reported .

Future Directions

The Drugs for Neglected Diseases initiative (DNDi) and Sanofi announce treatment success rates of up to 95% from a Phase II/III study investigating the safety and efficacy of single-dose acoziborole . This raises hope for the elimination of sleeping sickness in Africa .

properties

IUPAC Name

4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYGDEXEGLDNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336035
Record name Acoziborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acoziborole

CAS RN

1266084-51-8
Record name SCYX-7158
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acoziborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13086
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acoziborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACOZIBOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 22 L four-necked round-bottomed-flask equipped with a nitrogen inlet adapter, mechanical stirrer and thermocouple was charged with 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol (554 g, 3.13 mol), THF (5.5 L, anhydrous, stabilizer free) and K2CO3 (865 g, 6.26 mol). The suspension was stirred at room temperature for 30 min and 4-fluoro-2-(trifluoromethyl)benzoyl chloride (780 g, 3.44 mol) was added over 30 min. The resulting suspension was aged for 24 h at room temperature. HPLC showed unreacted 6-amino-3,3-dimethyl-3H-benzo[c][1,2]oxaborol-1-ol so an additional 42 mL of the acid chloride was added. After 30 min, water (2.8 L) and isopropyl acetate (5.5 L) were added and the phases were partitioned. The organic phase was further extracted with water (2.8 L) and then brine (2.8 L). The organic phase was dried over MgSO4 and concentrated in vacuo to provide a tan solid. The solid was dissolved with acetone (3.0 L) and transferred to a mechanically stirred 50 L round-bottomed-flask. Distilled water (2.0 L) was added in one portion and the mixture was stirred for 30 min to produce a seed bed and then additional water (1.0 L) was added over 30 min. The suspension was stirred at room temperature overnight and the solids were collected on a frit. The cake was rinsed with 1:1 acetone/water (1.0 L) and air dried to constant weight to provide 4-fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydro-benzo[c][1,2]oxaborol-6-yl)-2-trifluoromethyl benzamide as a dark tan solid (1.3 kg).
Quantity
5.5 L
Type
reactant
Reaction Step One
Name
Quantity
2.8 L
Type
solvent
Reaction Step One
Quantity
554 g
Type
reactant
Reaction Step Two
Name
Quantity
865 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 L
Type
solvent
Reaction Step Two
Quantity
780 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
42 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
2 L
Type
solvent
Reaction Step Seven
Quantity
3 L
Type
solvent
Reaction Step Eight

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